

An In-depth Technical Guide to (2-bromophenyl)(phenyl)methanamine

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Compound of Interest

Compound Name:	<i>alpha</i> -(2-Bromophenyl)benzylamine
Cat. No.:	B1284756

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This technical guide provides a comprehensive overview of the chemical properties, nomenclature, and a plausible synthetic approach for (2-bromophenyl)(phenyl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

IUPAC Name: (2-bromophenyl)(phenyl)methanamine[[1](#)]

Synonyms:

- **alpha-(2-Bromophenyl)benzylamine**[[1](#)]
- 2-BROMOBENZHYDRYLAMINE[[1](#)]
- OTAVA-BB 1179344[[1](#)]
- (2-Bromophenyl)(phenyl)methylamine[[1](#)]
- 1-(2-bromophenyl)-1-phenylmethanamine
- Benzenemethanamine, 2-bromo- α -phenyl-

CAS Number: 55095-15-3[[1](#)][[2](#)][[3](#)]

Molecular Formula: C₁₃H₁₂BrN[\[2\]](#)

Molecular Weight: 262.15 g/mol [\[1\]](#)

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (2-bromophenyl)(phenyl)methanamine is limited in publicly available literature. However, based on supplier information, the compound is described as a solid or viscous liquid.

Property	Value	Source
Physical Form	Solid or viscous liquid or liquid	[1]
Purity	97% or 99%	[1] [2]
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C	[1]

For the purpose of comparison, the physical properties of the closely related precursor, (2-bromophenyl)(phenyl)methanone (2-bromobenzophenone), are well-documented:

Property	Value	Source
Melting Point	42 °C	[4]
Boiling Point	345 °C at 760 mmHg	[4]
Flash Point	110 °C	[4]
Molecular Weight	261.12 g/mol	[4]

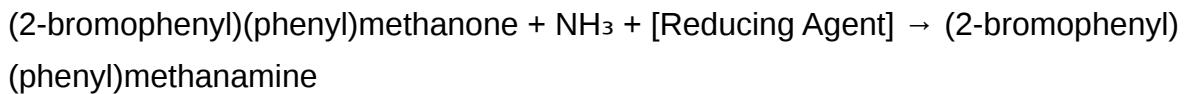
Synthesis

A definitive, detailed experimental protocol for the synthesis of (2-bromophenyl)(phenyl)methanamine is not readily available in the reviewed literature. However, a plausible and widely used method for the synthesis of such amines is the reductive amination of the corresponding ketone, in this case, (2-bromophenyl)(phenyl)methanone.

General Experimental Protocol: Reductive Amination

Reductive amination involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of a primary amine like (2-bromophenyl)(phenyl)methanamine, a common approach is the Leuckart reaction or similar methods that utilize an ammonia source.

Reaction Scheme:

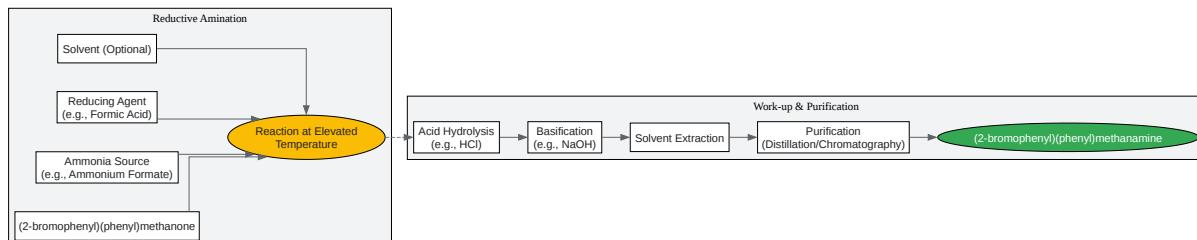


Key Reagents:

- Starting Material: (2-bromophenyl)(phenyl)methanone
- Ammonia Source: Ammonium formate, formamide, or ammonia itself.
- Reducing Agent: Formic acid (in the Leuckart reaction), sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

General Procedure (Leuckart-Wallach Reaction):

- A mixture of (2-bromophenyl)(phenyl)methanone and an excess of ammonium formate (or formamide) is heated.
- The reaction temperature is typically maintained between 160-185 °C.
- The reaction proceeds via the formation of an intermediate N-formyl derivative.
- The reaction mixture is then cooled and treated with a strong acid (e.g., HCl) to hydrolyze the formyl group.
- Basification of the reaction mixture with a strong base (e.g., NaOH) liberates the free amine.
- The product is then extracted with an organic solvent, and purified by distillation or chromatography.



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Figure 1: General workflow for the synthesis of (2-bromophenyl)(phenyl)methanamine via reductive amination.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of (2-bromophenyl)(phenyl)methanamine. The broader class of benzhydryl amines, to which this compound belongs, is known to contain various biologically active compounds, but specific data for this particular molecule is lacking^[5]. Further research is required to elucidate any potential therapeutic or biological effects.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for (2-bromophenyl)(phenyl)methanamine is not available in the public domain. For reference, spectral information for the precursor, (2-

bromophenyl)(phenyl)methanone, is accessible through various chemical databases.

Conclusion

(2-bromophenyl)(phenyl)methanamine is a known chemical entity with established nomenclature. While its specific physicochemical and biological properties are not well-documented, a plausible synthetic route via reductive amination of (2-bromophenyl)(phenyl)methanone can be proposed based on standard organic chemistry principles. The lack of biological data highlights an opportunity for future research to explore the potential pharmacological applications of this compound. This guide serves as a foundational resource for researchers interested in the synthesis and further investigation of (2-bromophenyl)(phenyl)methanamine.

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